molecular formula C16H13ClN4O2 B11655806 3-(2-chlorophenyl)-N'-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11655806
M. Wt: 328.75 g/mol
InChI Key: FNXXKXKSVMINJC-VCHYOVAHSA-N
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Description

. It features a pyrazole ring and a furan moiety, making it structurally interesting.

Preparation Methods

The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific industrial production methods are not widely documented. in research laboratories, it can be synthesized by reacting 2-chlorobenzaldehyde with furfural in the presence of hydrazine hydrate. The reaction proceeds via a Schiff base formation, followed by cyclization to yield the desired product .

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, but detailed studies are scarce.

    Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

    Substitution: The chlorophenyl group could be substituted under appropriate conditions. Common reagents include hydrazine hydrate, strong bases, and various catalysts. Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigating its biological activity, such as potential enzyme inhibition or receptor binding.

    Medicine: Assessing its pharmacological properties, including anti-inflammatory or anticancer effects.

    Industry: Limited applications, but it could serve as a starting material for drug development.

Mechanism of Action

The precise mechanism remains elusive, but it likely interacts with cellular targets, affecting signaling pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar heterocyclic structures (e.g., pyrazoles, furans) may share some properties. this specific compound’s unique combination of substituents sets it apart.

Properties

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H13ClN4O2/c1-10(15-7-4-8-23-15)18-21-16(22)14-9-13(19-20-14)11-5-2-3-6-12(11)17/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

FNXXKXKSVMINJC-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC=CO3

Origin of Product

United States

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